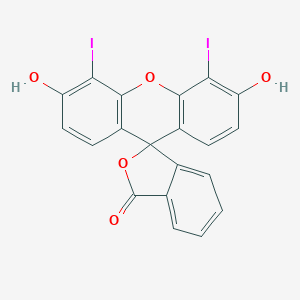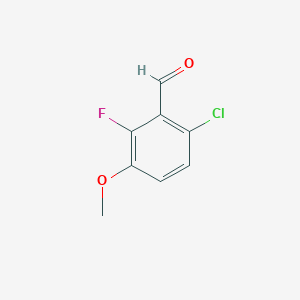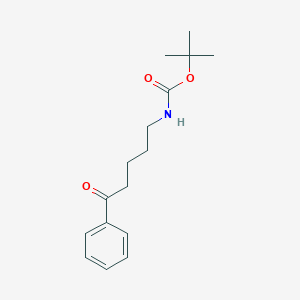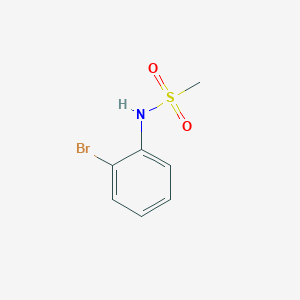![molecular formula C29H26O4 B037463 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene CAS No. 117344-32-8](/img/structure/B37463.png)
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Übersicht
Beschreibung
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is an aryldiol . It is obtained by the condensation of phenoxyethanol with fluoren-9-one .
Synthesis Analysis
The synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is achieved by the condensation of phenoxyethanol with fluoren-9-one. This reaction is catalyzed by a Ti 4+ cation-exchanged montmorillonite, which acts as a strong solid acid catalyst .Molecular Structure Analysis
The molecular formula of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is C29H26O4 .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is the condensation of phenoxyethanol with fluoren-9-one. This reaction is facilitated by a Ti 4+ cation-exchanged montmorillonite .Physical And Chemical Properties Analysis
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is a solid at 20°C . It has a molecular weight of 438.52 . It is insoluble in water but soluble in toluene, acetone, and methanol .Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Research
Field
Environmental Science
Application
Bisphenoxyethanolfluorene is used in the quantitative analysis of bisphenols and their analogues in wastewaters and surface water.
Method
The method involves the use of gas chromatography (GC) for the quantitative analysis of bisphenols and their analogues. The role of silylation in the qualitative and quantitative analysis of bisphenols was investigated. An improved solid-phase extraction method was used for the whole water analysis of complex water samples .
Results
The validation of the method gave limits of detection of 1–50 ng/L for ten target bisphenols with a method recovery of between 87 and 133%. The application of the method was tested by the analysis of wastewater sampled from three wastewater treatment plants located in Poland, and municipal surface waters .
Optical Properties of Photo-cured Polyacrylate Thin Films
Field
Material Science
Application
Bisphenoxyethanolfluorene diacrylate (BPEFA) is used in the formation of photo-cured polyacrylate thin films containing zirconia nanoparticles. These films have high refractive index and good transparency .
Method
BPEFA and the zirconia nanoparticle dispersion formed homogenous mixtures in a wide variety of component ratios. These coated thin films were photo-cured by UV irradiation with a photo-radical initiator .
Results
The hybrid thin films with zirconia nanoparticles indicated high refractive index and good transparency even at high particulate concentration .
Isolation of Bisphenol Compounds
Field
Analytical Chemistry
Application
A new method for isolating nine compounds from the bisphenol group, including Bisphenoxyethanolfluorene, based on one-step liquid–liquid microextraction with in situ acylation followed by gas chromatography-mass spectrometry .
Method
The method involves one-step liquid–liquid microextraction with in situ acylation followed by gas chromatography-mass spectrometry .
Results
The method was validated using influent and effluent wastewaters .
Safety And Hazards
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene may cause skin irritation (H315) and serious eye irritation (H319). Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
Eigenschaften
IUPAC Name |
2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O4/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-16,30-31H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNYVAALXGLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396099 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
CAS RN |
117344-32-8 | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
